molecular formula C3H6BrNO B1267534 3-Bromopropanamide CAS No. 6320-96-3

3-Bromopropanamide

Cat. No.: B1267534
CAS No.: 6320-96-3
M. Wt: 151.99 g/mol
InChI Key: DBIVLAVBOICUQX-UHFFFAOYSA-N
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Description

3-Bromopropanamide is a useful research compound. Its molecular formula is C3H6BrNO and its molecular weight is 151.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects

3-Bromopropanamide and related compounds have been studied for their neuroprotective effects. Research involving dopamine agonists like pramipexole and bromocriptine, which are structurally related to this compound, has shown significant neuroprotective properties. These studies observed a reduction in cerebellar cGMP and ATP levels and prevention of neuron loss in animal models, suggesting potential applications in neurological disorders (Sethy et al., 1997).

Enantioselective Reactions in Synthesis

This compound and its derivatives have been utilized in the synthesis of complex organic compounds. Research on 2-bromopropanamides, which share a similar structure, has demonstrated their role in enantioselective reactions, leading to the formation of various organic compounds. This application is particularly significant in the field of pharmaceutical and chemical synthesis, where the creation of specific molecular configurations is crucial (D'angeli et al., 1990; 1991).

Safety and Hazards

It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols when handling 3-Bromopropanamide . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

3-Bromopropanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows this compound to modify the structure and function of proteins and enzymes, potentially inhibiting their activity. For example, it can interact with cysteine residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. It can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. For example, this compound can alkylate cysteine residues in enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can also result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . High doses of this compound can also result in toxic or adverse effects, including oxidative stress, DNA damage, and cell death . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It can inhibit key enzymes in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can inhibit key enzymes involved in cellular respiration and energy production . This localization can result in significant changes in cellular metabolism and energy levels.

Properties

IUPAC Name

3-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVLAVBOICUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283596
Record name 3-Bromopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-96-3
Record name 6320-96-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Bromopropionamide in organic synthesis?

A1: 3-Bromopropionamide serves as a versatile building block in organic synthesis. One notable application is its use as a three-carbon homologating agent for synthesizing unsymmetrical 1,4-diketones. [, ] This reaction exploits the reactivity of the bromine atom and the amide group for further chemical transformations.

Q2: How is 3-Bromopropionamide utilized in the development of potential drug candidates?

A2: 3-Bromopropionamide plays a crucial role as an intermediate in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it has been employed in the synthesis of novel 3-piperidinyl-1,3,4-oxadiazole derivatives being investigated for their potential in treating Alzheimer's disease. [] These derivatives exhibited promising acetylcholinesterase (AChE) enzyme inhibition activity, suggesting their potential as therapeutic agents.

Q3: Can you provide details on the structural characterization of 3-Bromopropionamide?

A3: 3-Bromopropionamide is an organic compound with the molecular formula C3H6BrNO. While the provided abstracts don't delve into specific spectroscopic data, one can anticipate characteristic signals in various spectra. For instance:

    Q4: Are there any studies investigating the environmental impact or degradation of 3-Bromopropionamide?

    A4: The provided research papers primarily focus on synthetic applications and biological activity of 3-Bromopropionamide and its derivatives. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects requires further investigation and falls outside the scope of the current research presented.

    Q5: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 3-Bromopropionamide?

    A5: Yes, the synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides involved investigating the impact of different substituents on the propanamide nitrogen on antibacterial activity. [] This study indicated that variations in the aryl/aralkyl substituents significantly influenced the antibacterial potency against various bacterial strains, highlighting the importance of SAR studies for optimizing biological activity.

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